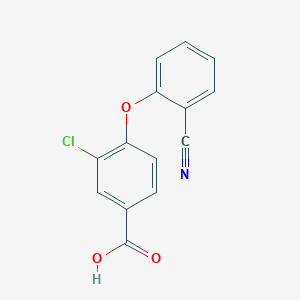

Bis-(5-methyl-furan-2-yl)-methanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Bis-(5-methyl-furan-2-yl)-methanone” (BMFM) can be achieved from 5-methylfurfuryl alcohol (5-MFA) without catalytic participation . The process involves sequentially adding the 5-MFA, the additive, and the solvent into a reaction vessel .

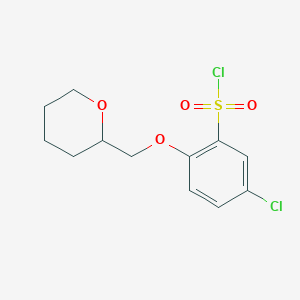

Molecular Structure Analysis

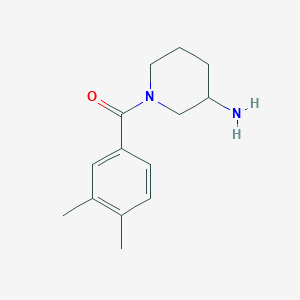

The molecular structure of “Bis-(5-methyl-furan-2-yl)-methanone” is represented by the linear formula C15H21INO3P . Its molecular weight is 421.218 .

Chemical Reactions Analysis

“Bis-(5-methyl-furan-2-yl)-methanone” can undergo a proximity-induced ligation reaction that relies on a stable 2,5-dione . This 2,5-dione can be conveniently generated under acidic conditions from a 2,5-dialkylfuran building block . The reaction proceeds under physiological conditions and does not require any stimulus or trigger . It leads to the formation of a pyridazinium adduct that demonstrates excellent stability under harsh conditions .

Wissenschaftliche Forschungsanwendungen

Biobased Polyester Applications

- The conversion of furanic compounds, related to bis-(5-methyl-furan-2-yl)-methanone, into high-yield furan dicarboxylate for biobased polyester applications is an effective strategy. This process involves aerobic oxidative esterification with methanol and ethylene glycol in the presence of a CeO2-supported Au catalyst, resulting in significant yields and contributing to the development of polyethylene 2,5-furandicarboxylate (PEF), a promising biobased polyester (Kim et al., 2019).

Antiprotozoal Activity

- Bis(benzo[b]furan-2-yl)methanones have been synthesized and tested for their inhibition of FLT3 and PDGFR autophosphorylation, showing potential as selective pharmaceutical agents. Molecular modeling suggests these compounds can fit into the kinase binding site, indicating a basis for their biological activity (Mahboobi et al., 2007).

Biomass-Derived Furanic Compounds Reduction

- Research into the catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the potential for converting these compounds into various useful products, such as furfuryl alcohol and 2,5-bis(hydroxymethyl)furan. These findings are critical for the valorization of biomass into valuable chemicals and fuels (Nakagawa et al., 2013).

Enzymatic Synthesis of Biobased Polyesters

- The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters demonstrates the feasibility of producing novel biobased furan polyesters. These materials exhibit promising properties for various applications, underscoring the potential of enzymes in sustainable polymer synthesis (Jiang et al., 2014).

Wirkmechanismus

The mechanism of action of “Bis-(5-methyl-furan-2-yl)-methanone” involves a proximity-induced ligation reaction . This reaction is bio-orthogonal, meaning it can occur in a biological context without interfering with natural biochemical processes . The reaction does not require any stimulus or trigger and proceeds under physiological conditions .

Zukünftige Richtungen

“Bis-(5-methyl-furan-2-yl)-methanone” has potential applications in the field of bio-orthogonal chemistry . It can be used in the formation of PNA-PNA adducts, DNA- and RNA-templated ligations, and for the formation of peptide-peptide adducts in solution . This methodology was further implemented on plastic and glass surfaces to realize self-addressable covalent constructs .

Eigenschaften

IUPAC Name |

bis(5-methylfuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUHTHMSVAOAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=CC=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(5-methyl-furan-2-yl)-methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)

![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)